molecular formula C19H20Cl2N2O3 B5616143 3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine

3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine

Cat. No. B5616143
M. Wt: 395.3 g/mol
InChI Key: ZWIFNPCLFDTNKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from basic chemical building blocks. For instance, the synthesis of pyridine derivatives, such as those described in the literature, involves intricate reactions to introduce specific functional groups to the pyridine core, enhancing its reactivity and interaction with other compounds (Ochi et al., 2014).

Molecular Structure Analysis

The molecular and crystal structures of related compounds provide insights into the arrangement of atoms within the molecule and how this structure influences its physical and chemical properties. X-ray diffraction analysis often reveals the presence of intramolecular and intermolecular hydrogen bonds, contributing to the molecule's stability and reactivity (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of "3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine" and related compounds is influenced by their functional groups. For example, the presence of a piperidine or pyridine ring can significantly affect a molecule's ability to participate in various chemical reactions, including oxidative decarboxylation and beta-iodination, leading to the synthesis of novel compounds with potential applications in different scientific fields (Boto et al., 2001).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c20-15-3-4-18(17(21)10-15)26-13-19(24)23-8-5-16(6-9-23)25-12-14-2-1-7-22-11-14/h1-4,7,10-11,16H,5-6,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIFNPCLFDTNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[({1-[(2,4-Dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine

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